1-(5-methylthiophen-2-yl)-N-(pyridin-4-ylmethyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-methylthiophen-2-yl)-N-(pyridin-4-ylmethyl)methanamine is an organic compound with a molecular formula of C13H16N2S It features a thiophene ring substituted with a methyl group at the 5-position and a pyridine ring attached via a methanamine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-methylthiophen-2-yl)-N-(pyridin-4-ylmethyl)methanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-methylthiophene-2-carbaldehyde and 4-pyridinemethanamine.
Formation of Intermediate: The aldehyde group of 5-methylthiophene-2-carbaldehyde is reacted with 4-pyridinemethanamine under reductive amination conditions to form the intermediate Schiff base.
Reduction: The Schiff base is then reduced using a suitable reducing agent such as sodium borohydride (NaBH4) or hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C) to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-(5-methylthiophen-2-yl)-N-(pyridin-4-ylmethyl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or halogens (Cl2, Br2).
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: NaBH4, LiAlH4, Pd/C with H2
Substitution: HNO3, Cl2, Br2
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Corresponding amine
Substitution: Nitrated or halogenated derivatives
Scientific Research Applications
1-(5-methylthiophen-2-yl)-N-(pyridin-4-ylmethyl)methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 1-(5-methylthiophen-2-yl)-N-(pyridin-4-ylmethyl)methanamine depends on its specific application:
Biological Activity: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a biological response.
Material Properties: In materials science, its electronic properties can be exploited to enhance the performance of conductive polymers or organic semiconductors.
Comparison with Similar Compounds
Similar Compounds
1-(5-methylthiophen-2-yl)ethanone: Similar structure but lacks the pyridine moiety.
2-acetyl-5-methylpyridine: Contains a pyridine ring but differs in the position and type of substituents.
Uniqueness
1-(5-methylthiophen-2-yl)-N-(pyridin-4-ylmethyl)methanamine is unique due to the presence of both a thiophene and a pyridine ring, which imparts distinct electronic and steric properties. This combination makes it a versatile compound for various applications in chemistry, biology, medicine, and industry.
Biological Activity
1-(5-methylthiophen-2-yl)-N-(pyridin-4-ylmethyl)methanamine is an organic compound characterized by a unique structure that includes a thiophene ring and a pyridine moiety. Its molecular formula is C13H16N2S, and it has garnered attention for its potential biological activities, particularly in medicinal chemistry.
Chemical Structure
The compound features a thiophene ring substituted with a methyl group at the 5-position and a pyridine ring connected via a methanamine linkage. This structural arrangement is significant as it influences the compound's biological interactions.
Biological Activity
Research indicates that this compound exhibits various biological activities, which can be categorized as follows:
Antimicrobial Activity
This compound has been explored for its potential as an antimicrobial agent . Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, although specific IC50 values and mechanisms of action require further investigation.
Anticancer Properties
The compound is also being investigated for its anticancer properties . It has shown promise in preliminary assays targeting various cancer cell lines. For instance, derivatives of similar compounds have demonstrated inhibitory effects on key enzymes involved in cancer progression, such as kinases and bromodomains, suggesting that this compound could share similar mechanisms.
The biological activity of this compound is thought to involve interactions with specific molecular targets:
- Enzymatic Inhibition : The compound may act as an inhibitor of enzymes such as kinases, which are crucial in cellular signaling pathways.
- Receptor Modulation : It may interact with receptors involved in various biological processes, leading to altered cellular responses.
Comparison with Related Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
1-(5-methylthiophen-2-yl)ethanone | Lacks the pyridine moiety | Limited biological data available |
2-acetyl-5-methylpyridine | Contains a pyridine ring but different substituents | Known for moderate antimicrobial activity |
The presence of both thiophene and pyridine rings in this compound provides distinct electronic properties that enhance its potential as a bioactive agent.
Case Studies and Research Findings
Several studies have highlighted the biological activity of related compounds, providing insights into the potential applications of this compound:
- Thrombin Inhibition : A study on thrombin inhibitors revealed that compounds with similar structural features exhibited significant inhibitory effects, suggesting potential pathways for further exploration in anticoagulant therapies .
- Kinase Inhibition : Research focusing on dual inhibitors for anaplastic lymphoma kinase (ALK) indicated that compounds with thiophene and pyridine moieties could effectively inhibit ALK activity, showcasing their relevance in cancer treatment strategies .
Properties
IUPAC Name |
N-[(5-methylthiophen-2-yl)methyl]-1-pyridin-4-ylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2S/c1-10-2-3-12(15-10)9-14-8-11-4-6-13-7-5-11/h2-7,14H,8-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWTLIMSYMOPQDJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CNCC2=CC=NC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30405928 |
Source
|
Record name | AN-465/42767301 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30405928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
893597-67-6 |
Source
|
Record name | AN-465/42767301 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30405928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.